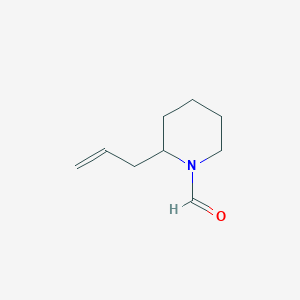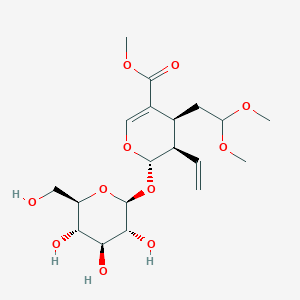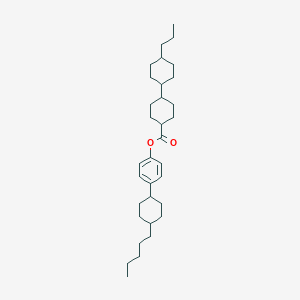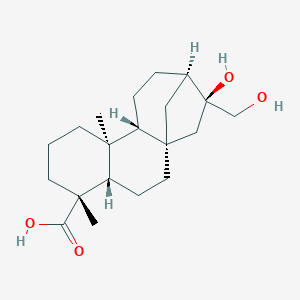![molecular formula C11H15ClO B149836 1-Propanone, 2-chloro-1-tricyclo[3.2.1.02,4]oct-3-yl-, [3(S)-(1alpha,2beta,3alpha,4beta,5alpha)]- (9 CAS No. 128949-46-2](/img/structure/B149836.png)
1-Propanone, 2-chloro-1-tricyclo[3.2.1.02,4]oct-3-yl-, [3(S)-(1alpha,2beta,3alpha,4beta,5alpha)]- (9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 2-chloro-1-tricyclo[3.2.1.02,4]oct-3-yl-, [3(S)-(1alpha,2beta,3alpha,4beta,5alpha)]- (9) is a chemical compound that has gained significant attention in scientific research. This compound is commonly known as WIN 55,212-2 and is classified as a synthetic cannabinoid. WIN 55,212-2 is a potent agonist of the cannabinoid receptors, which are widely distributed throughout the central nervous system.
Mechanism of Action
WIN 55,212-2 acts as a potent agonist of the cannabinoid receptors, specifically the CB1 and CB2 receptors. These receptors are widely distributed throughout the central nervous system and are involved in a variety of physiological processes, including pain perception, appetite regulation, and immune function. Activation of these receptors by WIN 55,212-2 results in the modulation of various signaling pathways, leading to the observed pharmacological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of WIN 55,212-2 are diverse and depend on the specific context in which it is used. WIN 55,212-2 has been shown to have analgesic effects in various animal models of pain. It has also been shown to have anti-inflammatory effects in models of acute and chronic inflammation. Additionally, WIN 55,212-2 has been shown to have neuroprotective effects in models of ischemia and traumatic brain injury.
Advantages and Limitations for Lab Experiments
One advantage of using WIN 55,212-2 in lab experiments is its potency and selectivity for the cannabinoid receptors. This allows for precise modulation of the endocannabinoid system and the investigation of its effects on various physiological processes. However, one limitation of using WIN 55,212-2 is its potential for off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the investigation of WIN 55,212-2. One area of interest is the potential use of WIN 55,212-2 in the treatment of various medical conditions, including multiple sclerosis and Parkinson's disease. Additionally, further investigation into the mechanism of action of WIN 55,212-2 may provide insights into the endocannabinoid system and its role in various physiological processes. Finally, the development of more selective and potent synthetic cannabinoids may provide new tools for investigating the endocannabinoid system and its potential therapeutic applications.
Conclusion:
In conclusion, WIN 55,212-2 is a synthetic cannabinoid that has gained significant attention in scientific research. Its potent agonist activity at the cannabinoid receptors has led to its investigation for its potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of WIN 55,212-2 have been discussed in this paper. Further investigation into the potential therapeutic applications of WIN 55,212-2 and the development of more selective and potent synthetic cannabinoids may provide new insights into the endocannabinoid system and its role in various physiological processes.
Synthesis Methods
The synthesis of WIN 55,212-2 involves a multistep process that starts with the reaction of cyclohexanone with nitroethane to produce 1-(1-nitropropyl)cyclohexanol. The nitro group is then reduced to an amino group using Raney nickel. The resulting amine is then reacted with 2-chloro-1-(dimethylamino)ethyl chloride to produce the final product, WIN 55,212-2.
Scientific Research Applications
WIN 55,212-2 has been extensively studied for its pharmacological effects and potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective properties. WIN 55,212-2 has also been investigated for its potential use in the treatment of various medical conditions, including multiple sclerosis, Parkinson's disease, and cancer.
properties
CAS RN |
128949-46-2 |
|---|---|
Product Name |
1-Propanone, 2-chloro-1-tricyclo[3.2.1.02,4]oct-3-yl-, [3(S)-(1alpha,2beta,3alpha,4beta,5alpha)]- (9 |
Molecular Formula |
C11H15ClO |
Molecular Weight |
198.69 g/mol |
IUPAC Name |
2-chloro-1-(3-tricyclo[3.2.1.02,4]octanyl)propan-1-one |
InChI |
InChI=1S/C11H15ClO/c1-5(12)11(13)10-8-6-2-3-7(4-6)9(8)10/h5-10H,2-4H2,1H3 |
InChI Key |
YCXSKBGZILUTPP-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1C2C1C3CCC2C3)Cl |
Canonical SMILES |
CC(C(=O)C1C2C1C3CCC2C3)Cl |
synonyms |
1-Propanone, 2-chloro-1-tricyclo[3.2.1.02,4]oct-3-yl-, [3(S)-(1alpha,2beta,3alpha,4beta,5alpha)]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate](/img/structure/B149760.png)





![(E)-1-N'-[2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;5-hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione](/img/structure/B149789.png)




![methyl 8-[(2R,3S)-3-octyloxiran-2-yl]octanoate](/img/structure/B149806.png)
